molecular formula C7H6Br2O B7796994 3,5-Dibromo-4-methylphenol CAS No. 86006-42-0

3,5-Dibromo-4-methylphenol

Cat. No.: B7796994
CAS No.: 86006-42-0
M. Wt: 265.93 g/mol
InChI Key: AXCQKKVGMZCWPC-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylphenol: is an organic compound with the molecular formula C7H6Br2O . It is a brominated derivative of phenol, characterized by the presence of two bromine atoms at the 3rd and 5th positions and a methyl group at the 4th position on the benzene ring. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-methylphenol: The most common method for synthesizing 3,5-Dibromo-4-methylphenol involves the bromination of 4-methylphenol (p-cresol). The reaction is typically carried out in the presence of a brominating agent such as bromine (Br2) in an organic solvent like acetic acid.

Industrial Production Methods:

    Continuous Flow Bromination: In industrial settings, continuous flow bromination is employed to produce this compound. This method involves the continuous addition of bromine to a solution of 4-methylphenol under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methylphenol involves its interaction with microbial cell membranes. The bromine atoms in the compound disrupt the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This antimicrobial action makes it effective against a wide range of bacteria and fungi .

Properties

IUPAC Name

3,5-dibromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCQKKVGMZCWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930598
Record name 3,5-Dibromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13979-81-2, 86006-42-0
Record name 3,5-Dibromo-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13979-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013979812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, dibromomethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086006420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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